molecular formula C7H15N3O B13305808 1-amino-N'-hydroxycyclohexane-1-carboximidamide

1-amino-N'-hydroxycyclohexane-1-carboximidamide

Cat. No.: B13305808
M. Wt: 157.21 g/mol
InChI Key: QCPHXTGCAVVFRV-UHFFFAOYSA-N
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Description

1-Amino-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a carboximidamide group attached to a cyclohexane ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves several steps. One common method includes the selective transformation of functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate . This process involves specific reaction conditions and reagents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

1-Amino-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

1-Amino-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Amino-N’-hydroxycyclohexane-1-carboximidamide can be compared with similar compounds such as 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide. While both compounds share a similar core structure, the presence of different substituents (e.g., ethyl group) can lead to variations in their chemical properties and reactivity. This uniqueness makes 1-amino-N’-hydroxycyclohexane-1-carboximidamide valuable for specific research applications .

Conclusion

1-Amino-N’-hydroxycyclohexane-1-carboximidamide is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-amino-N'-hydroxycyclohexane-1-carboximidamide

InChI

InChI=1S/C7H15N3O/c8-6(10-11)7(9)4-2-1-3-5-7/h11H,1-5,9H2,(H2,8,10)

InChI Key

QCPHXTGCAVVFRV-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)(/C(=N/O)/N)N

Canonical SMILES

C1CCC(CC1)(C(=NO)N)N

Origin of Product

United States

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